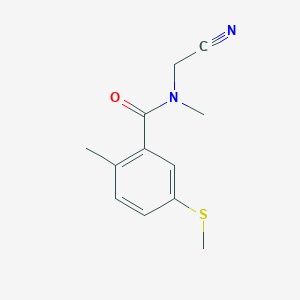
N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been researched for its potential use in treating various types of cancer. This compound has shown promising results in pre-clinical studies and has garnered interest from the scientific community for its potential therapeutic applications.
Wirkmechanismus
TAK-659 is a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which plays a crucial role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 disrupts the signaling cascade that leads to cancer cell proliferation and survival. Additionally, TAK-659 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In pre-clinical studies, TAK-659 has demonstrated efficacy in reducing tumor growth and increasing survival rates in animal models of cancer. Additionally, TAK-659 has been shown to have minimal toxicity in non-cancerous cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. Additionally, TAK-659 has shown efficacy in pre-clinical studies, indicating its potential as a therapeutic agent. However, one limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
Further research is needed to determine the safety and efficacy of TAK-659 in clinical trials. Additionally, studies are needed to investigate the potential use of TAK-659 in combination with other therapies, as well as its potential use in other types of cancer. Further optimization of the synthesis method may also be necessary to improve the yield and solubility of TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 5-bromo-2-methylthiobenzamide with potassium cyanide, followed by the reaction of the resulting product with 2-chloro-N,N-dimethylacetamide. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. Pre-clinical studies have shown that TAK-659 inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway and the NF-κB pathway.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N,2-dimethyl-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-4-5-10(16-3)8-11(9)12(15)14(2)7-6-13/h4-5,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVUONMLSZWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N,2-dimethyl-5-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)
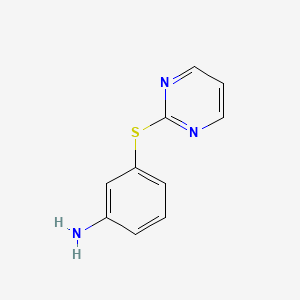

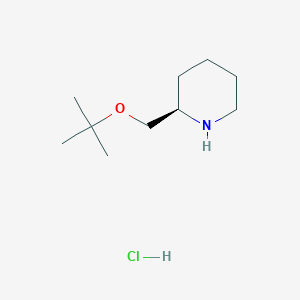
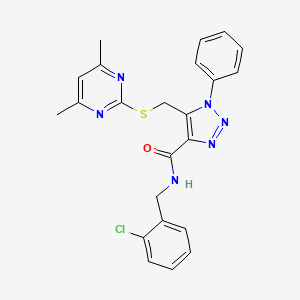
![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)
![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
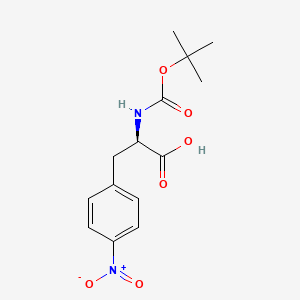
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)

